(R)-(Formyloxy)phenylacetic acid
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Overview
Description
Phenylacetic acid, also known by various synonyms, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .
Synthesis Analysis
Phenylacetic acid can be obtained by hydrolysis of phenylacetonitrile, which is the most common route of synthesis . Sulfuric acid is often used as a catalyst, usually at a concentration of 70%, but concentrated hydrochloric acid can also be used . It is also possible to obtain phenylacetic acid by oxidation of phenylacetaldehyde with copper (II) hydroxide .Molecular Structure Analysis
Phenylacetic acid has the molecular formula C8H8O2 and the molecular weight is 136.15 g/mol . Its chemical structure consists of a benzene ring attached to a carboxylic acid group (-COOH) .Chemical Reactions Analysis
Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical and Chemical Properties Analysis
Phenylacetic acid is a weak carboxylic acid with a molecular weight of 136.15 g/mol and a density of 1.08 g/cm³ . In pure form, phenylacetic acid is colorless crystals or white powder with a characteristic odor . The melting point of phenylacetic acid is about 77°C and the boiling point is about 265°C . Phenylacetic acid is slightly soluble in water and soluble in various organic solvents such as ethanol, diethyl ether, and acetone .Scientific Research Applications
Synthesis of Phenylacetic Acids
Phenylacetic acids can be efficiently synthesized from benzyl halides through carbonylation in the presence of a catalytic amount of rhodium catalyst in formic acid. This method tolerates sensitive functionalities such as esters and nitriles, yielding phenylacetic acids in good to high yields, indicating the utility of (R)-(Formyloxy)phenylacetic acid derivatives in complex organic syntheses (Giroux, Nadeau, & Han, 2000).
N-Formylation of Amines
Formyloxyacetoxyphenylmethane, a stable, water-tolerant N-formylating reagent for primary and secondary amines, enables the preparation of a range of N-formamides, N-formylanilines, N-formyl-α-amino acids, and N-formylpeptides under solvent-free conditions at room temperature. This highlights the application of this compound derivatives in the modification and synthesis of biologically relevant molecules (Chapman, Lawrence, Williams, & Bull, 2017).
Peptide Synthesis
The novel 3-nitro-2-pyridinesulfenyl (Npys) group, useful for the protection and activation of amino and hydroxyl groups for peptide synthesis, demonstrates the importance of this compound derivatives in facilitating peptide bond formation through oxidation-reduction condensation, showcasing their potential in peptide and ester bond synthesis (Matsueda & Walter, 2009).
Chiral Recognition and Separation
Chiral recognition of phenylacetic acid derivatives by aminated cyclodextrins has been studied, indicating the application of this compound derivatives in chiral separations and the study of molecular interactions, highlighting their role in understanding the stereochemical aspects of molecular recognition (Kitae, Takashima, & Kano, 1999).
Carboxylations Effected by Ionizing Radiation
Research has shown that irradiation of a mixture of a hydrocarbon and carbon dioxide or formic acid with high-energy electrons can convert toluene to phenylacetic acid, demonstrating the potential of this compound derivatives in radiation chemistry and the synthesis of carboxylic acids via environmentally friendly processes (Mckusick, Mochel, & Stacey, 1960).
Mechanism of Action
Safety and Hazards
Future Directions
Phenylacetic acid is an important intermediate with a high demand in the pharmaceutical and perfume industries . The major application of phenylacetic acid is as a key precursor for the synthesis of penicillin G . The recent findings on PAA homeostasis, focusing on PAA biosynthesis, have opened up new avenues for research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-(Formyloxy)phenylacetic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The starting material is first protected with a formyl group, followed by a reaction with phenylacetic acid to form the intermediate. The intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Phenylacetic acid", "Formic acid", "Thionyl chloride", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Protection of Phenylacetic acid with Formic acid and Thionyl chloride to form Phenylacetyl formate", "Step 2: Reaction of Phenylacetyl formate with Sodium bicarbonate to form Phenylacetic acid formate", "Step 3: Deprotection of Phenylacetic acid formate with Methanol to yield (R)-(Formyloxy)phenylacetic acid" ] } | |
CAS No. |
29169-63-9 |
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R)-2-formyloxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H8O4/c10-6-13-8(9(11)12)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1 |
InChI Key |
YFRDJVJDAXMXSQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)OC=O |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC=O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC=O |
29169-63-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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